ARP101 is a synthetic small-molecule inhibitor originally recognized for its selective inhibitory activity against matrix metalloproteinase-2 (MMP-2). [, , , , , , , , , , ] Belonging to the class of hydroxamic acid-based inhibitors, ARP101 exhibits a high degree of specificity for MMP-2 over other matrix metalloproteinases, making it a valuable tool in dissecting the role of MMP-2 in various biological processes. [, , , ] Beyond its initial characterization, ARP101 has emerged as a multifaceted compound with intriguing activities extending beyond MMP-2 inhibition, including modulation of autophagy and the Keap1-Nrf2 pathway. [, , ]
ARP 101 is a complex organic compound recognized for its significant role in medicinal chemistry, particularly as a selective inhibitor of matrix metalloproteinase-2 (MMP-2). The compound is characterized by a unique structure that includes a sulfonyl group and a biphenyl moiety, contributing to its biological activity. ARP 101 has been investigated for its potential therapeutic applications in various diseases, including cancer and arthritis, due to its ability to modulate extracellular matrix degradation processes.
ARP 101 is classified as a matrix metalloproteinase inhibitor, specifically targeting MMP-2. It has the chemical identification number 849773-63-3 and is recognized for its high selectivity, exhibiting approximately 600-fold selectivity over MMP-1. This selectivity makes it a valuable compound in research involving tissue remodeling and cancer metastasis.
ARP 101 participates in various chemical reactions that include:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may have enhanced biological activities.
ARP 101 functions primarily as an inhibitor of MMP-2, an enzyme involved in the degradation of extracellular matrix components. Its mechanism of action includes:
Pharmacokinetically, it is soluble up to 100 mM in dimethyl sulfoxide and 25 mM in ethanol.
ARP 101 exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and formulation in research applications.
ARP 101 has diverse applications across multiple scientific disciplines:
ARP101 ((R)-N-Hydroxy-2-(N-isopropoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanamide) exhibits exceptional selectivity for MMP-2 (gelatinase A) inhibition through precisely defined structural interactions. The molecule's chiral R-configuration at the Cα position is a critical determinant, with the (S)-enantiomer demonstrating significantly reduced potency against MMP-2. This stereospecificity enables optimal positioning within the enzyme's active site [1] [4]. The biphenyl sulfonamide moiety engages in extensive hydrophobic interactions with the S1' pocket (also termed the "specificity pocket") of MMP-2, a deep cavity that accommodates large hydrophobic substituents [6] [10].
The N-isopropoxy group attached to the sulfonamide nitrogen contributes to selectivity by exploiting a secondary hydrophobic subsite adjacent to the catalytic zinc ion, a region less accessible in other MMP family members. The hydroxamic acid moiety (‑C(=O)N(OH)H) serves as a potent zinc-chelating group, forming bidentate coordination with the catalytic Zn²⁺ ion essential for MMP-2 proteolytic activity. This interaction displaces the water molecule necessary for peptide bond hydrolysis, directly inhibiting enzymatic function [1] [9]. Molecular modeling studies confirm that the branched isopropyl and methyl groups on the valine-derived backbone create steric complementarity with MMP-2's unique loop structure surrounding the active site, hindering productive binding to shallower pockets like those in MMP-1 (collagenase-1) [6].
Table 1: Structural Features of ARP101 Enabling MMP-2 Selectivity
Structural Element | Molecular Interaction | Consequence for Selectivity |
---|---|---|
Chiral R-configuration | Optimal spatial orientation in S1' pocket | 15-25x higher potency vs. (S)-enantiomer [6] |
Biphenyl sulfonamide | Hydrophobic filling of deep S1' pocket (Leu116, Leu137, Tyr142) | Excludes binding to MMPs with shallow S1' pockets (MMP-1) [10] |
N-isopropoxy group | Occupation of S2' hydrophobic subsite | Enhanced affinity for MMP-2/MMP-9 over MMP-1 [1] |
Hydroxamic acid | Bidentate chelation of catalytic Zn²⁺ ion | High-affinity binding (Kd ~nM range) [9] |
β-methyl branch | Steric complementarity with MMP-2 loops | Hinders binding to MMPs with bulky residues near S1' (MMP-3) [6] |
ARP101 functions as a competitive inhibitor at the MMP-2 active site rather than an allosteric modulator. This distinction is mechanistically significant: competitive inhibitors directly block substrate access to the catalytic zinc ion, whereas allosteric modulators induce conformational changes at distant sites to indirectly alter enzyme function [2] [7]. The hydroxamic acid group's Zn²⁺ chelation places ARP101 firmly within the catalytic cleft, directly competing with natural substrates like gelatin and collagen type IV [1] [9]. Enzyme kinetic analyses confirm classical competitive inhibition patterns, where increasing ARP101 concentrations raise the apparent Michaelis constant (Kₘ) for substrate hydrolysis without altering maximal velocity (Vₘₐₓ) [6].
This contrasts sharply with true allosteric MMP inhibitors (e.g., certain TIMP-2 domains) or allosteric modulators of other enzyme classes like UCPH-101, which targets excitatory amino acid transporter 1 (EAAT1) at a trimerization domain, inducing sustained inactivation through conformational changes propagated across subunits [2]. ARP101's binding is confined to a single MMP-2 monomer within the trimeric complex without inducing long-range conformational shifts that affect neighboring protomers. Reversibility studies demonstrate that MMP-2 activity recovers rapidly upon ARP101 removal, unlike the persistent inhibition characteristic of allosteric modifiers like UCPH-101 [2] [6].
Table 2: Distinguishing ARP101's Mechanism from Allosteric Inhibition
Characteristic | ARP101 (MMP-2 Competitive Inhibitor) | Allosteric Modulators (e.g., UCPH-101 for EAAT1) |
---|---|---|
Binding Site | Catalytic active site (Zn²⁺ coordination) | Regulatory/trimerization domain distant from active site [2] |
Substrate Competition | Direct competition (↑ Kₘ, no Vₘₐₓ change) | Non-competitive (↓ Vₘₐₓ, Kₘ unchanged) [7] |
Conformational Change | Localized to active site | Global quaternary structural shifts [2] |
Reversibility | Rapid dissociation and activity recovery | Sustained inhibition post-washout [2] |
Subunit Coupling | Inhibits only bound monomer | Affects all subunits in oligomeric complex [2] |
ARP101 demonstrates nanomolar potency against MMP-2 with remarkable selectivity over phylogenetically similar MMPs. Fluorescent substrate-based kinetic assays establish its IC₅₀ for recombinant human MMP-2 at 0.81 nM – approximately 250-fold lower than its IC₅₀ for MMP-1 (200 nM) and 100-fold lower than for MMP-9 (80 nM) [1] [6] [10]. This selectivity profile stems directly from structural differences in the active sites:
The high MMP-2/MMP-1 selectivity ratio (>250-fold) is pharmacologically critical, as broad-spectrum MMP inhibitors cause musculoskeletal toxicity via MMP-1 inhibition. ARP101's kinetic profile shows slow dissociation (kₒff ~10⁻⁴ s⁻¹) from MMP-2, contributing to sustained intracellular effects observed in cancer cell autophagy studies [1] [5] [9].
Table 3: Comparative Inhibition Kinetics of ARP101 Against Key MMPs
MMP Isoform | Classification | Reported IC₅₀ (nM) | Selectivity Ratio (vs. MMP-1) | Structural Basis for Selectivity |
---|---|---|---|---|
MMP-2 | Gelatinase A | 0.81 [1] [6] | >250x | Optimal fit in deep hydrophobic S1' pocket (Leu116, Leu137, Tyr142) |
MMP-9 | Gelatinase B | 80 [10] | ~3x* | Wider S1' loop (Pro421-Tyr423); Suboptimal S2' interactions |
MMP-1 | Collagenase-1 | 200 [6] | 1 (Reference) | Shallow S1' pocket obstructed by Arg214, Phe220 |
MMP-3 | Stromelysin-1 | >500 [10] | >625x | Bulky S1' residues causing steric clash with biphenyl group |
MMP-7 | Matrilysin | >500 [6] | >625x | Absence of S2' subsite; Incompatible loop conformation |
*Selectivity ratio calculated as IC₅₀(MMP-1)/IC₅₀(MMP-9) ≈ 2.5x, not 100x as previously claimed in earlier literature. MMP-2/MMP-1 selectivity remains ~250-fold [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7